DL-Homocysteic acid (DLH) is a glutamate analog and an excitatory amino acid that acts as an agonist at glutamate receptors. [, , , , , , , , , , , , , ] It is extensively present as a free amino acid in the central nervous system of mammals. [] DLH is widely used in scientific research to stimulate neurons and study their roles in various physiological processes, including cardiovascular regulation, respiration, pain perception, and taste. [, , , , , , , , , , , , , , ]
DL-Homocysteic acid is a sulfur-containing amino acid derivative, specifically a sulfonic acid analog of homocysteine. It is chemically classified as 2-amino-4-sulfobutanoic acid, with the molecular formula and a molecular weight of 183.18 g/mol. This compound plays a significant role in various biochemical processes and has garnered attention for its potential applications in scientific research.
DL-Homocysteic acid can be derived from the metabolism of methionine, an essential amino acid. It is found in biological systems and can also be synthesized through various chemical methods, including the reduction of DL-methionine or through specific synthetic pathways that involve the use of metal catalysts.
DL-Homocysteic acid is classified under amino acids and sulfonic acids, with implications in neurobiology due to its structural similarity to the neurotransmitter glutamate. It is often studied for its interactions with metal ions and its effects on neuronal functions.
The synthesis of DL-homocysteic acid can be achieved through several methods:
DL-Homocysteic acid features a central carbon backbone with an amino group, a carboxyl group, and a sulfonate group. Its structure can be represented as follows:
DL-Homocysteic acid participates in various chemical reactions, particularly in coordination chemistry where it forms complexes with metal ions such as sodium, copper, zinc, and nickel. These complexes are characterized by interactions between the amino, carboxyl, and sulfonate groups of DL-homocysteic acid with metal ions.
DL-Homocysteic acid acts primarily as an excitatory neurotransmitter analog. Its mechanism involves:
Research indicates that exposure to DL-homocysteic acid can lead to significant changes in neuronal activity and calcium levels within spinal motor neurons .
The purity of commercially available DL-homocysteic acid is often reported at ≥97% by titrimetric analysis .
DL-Homocysteic acid is utilized in various fields:
DL-Homocysteic acid (DL-HCA) functions as a potent endogenous agonist at N-methyl-D-aspartate (NMDA) receptors, which are ligand-gated ion channels critical for excitatory neurotransmission. Structural analyses reveal that DL-HCA shares key features with glutamate, including dual carboxyl groups and a sulfonic acid moiety, enabling competitive displacement of endogenous ligands at the glutamate-binding site [2] [6]. Electrophysiological studies on hippocampal neurons demonstrate that DL-HCA induces conductance changes similar to NMDA, characterized by prolonged membrane depolarization and increased cation permeability (Na⁺, K⁺, Ca²⁺) [1]. However, DL-HCA exhibits distinct kinetic properties, including slower receptor dissociation rates, which prolong neuronal excitation compared to glutamate [6].
Table 1: Comparative Agonist Efficacy at NMDA Receptors
Agonist | Receptor Affinity (Kd, μM) | Peak Current Amplitude (% vs. glutamate) | Calcium Influx Ratio |
---|---|---|---|
DL-HCA | 15.3 ± 2.1 | 85% | 1.8:1 |
Glutamate | 2.4 ± 0.7 | 100% | 1.0:1 |
NMDA | 8.9 ± 1.5 | 92% | 1.5:1 |
Data derived from hippocampal slice recordings [1] [6]
DL-HCA's activation of NMDA receptors triggers downstream signaling cascades involving calcium-calmodulin kinase II (CaMKII) and cyclic AMP response element-binding protein (CREB), modulating synaptic gene expression [6]. Notably, DL-HCA-evoked currents are blocked by selective NMDA antagonists like D-AP5 and MK-801, confirming receptor specificity [1] [6]. In vivo microinjection studies further demonstrate that DL-HCA excitation of brainstem nuclei (e.g., superior salivatory nucleus) is mediated exclusively through NMDA receptors, highlighting its role in autonomic pathways [9].
DL-HCA exerts bidirectional effects on synaptic plasticity, modulating long-term potentiation (LTP) and depression (LTD) in hippocampal circuits. In the CA1 region, acute DL-HCA application enhances LTP by amplifying NMDA-dependent calcium influx, strengthening synaptic connections [6]. Conversely, chronic exposure (≥48 hours) triggers pathological synaptic remodeling, characterized by dendritic spine collapse and presynaptic vesicle agglutination, as observed via electron microscopy in prenatal hyperhomocysteinemia models [3]. These structural alterations correlate with impaired neurotransmitter release and reduced field excitatory postsynaptic potential (fEPSP) slopes in the stratum radiatum [3].
The excitotoxic threshold of DL-HCA is concentration-dependent:
DL-HCA-mediated excitotoxicity is exacerbated by glycine co-agonism, which potentiates NMDA receptor opening probability [6]. This pathological cascade culminates in synaptic stripping and contributes to cognitive deficits observed in hyperhomocysteinemic models [3] [5].
Sustained NMDA receptor activation by DL-HCA precipitates pathological calcium overload, disrupting neuronal homeostasis through three primary mechanisms:
Direct Calcium Influx: DL-HCA-evoked NMDA currents permit Ca²⁺ entry at 5-fold basal rates, overwhelming cytoplasmic buffering capacity [1]. Calcium imaging reveals rapid (seconds) cytosolic elevations propagating to mitochondria and nuclei [5].
Store-Operated Calcium Entry (SOCE): Depleted endoplasmic reticulum (ER) stores activate stromal interaction molecule 1 (STIM1), amplifying capacitive calcium influx [5].
Mitochondrial Permeability Transition: Calcium sequestration triggers mitochondrial permeability transition pore (mPTP) opening, collapsing the electrochemical gradient [8].
Table 2: Calcium Dynamics Following DL-HCA Exposure (100μM)
Parameter | Early Phase (5 min) | Late Phase (60 min) |
---|---|---|
Cytosolic [Ca²⁺] (nM) | 450 ± 35 | 920 ± 110 |
Mitochondrial [Ca²⁺] (nM) | 280 ± 20 | 650 ± 75 |
ER Calcium Stores (% depletion) | 15% | 85% |
mPTP Opening Frequency | 12% of cells | 89% of cells |
Data from cortical neuron fluorimetry [1] [5]
Downstream degenerative pathways include:
These pathways converge to reduce pyramidal neuron density in the CA1 hippocampus by 30–40% in chronic DL-HCA exposure models, as quantified via stereological counts [3] [5].
DL-HCA induces oxidative stress through reciprocal amplification between excitotoxicity and reactive oxygen species (ROS) generation. Mitochondrial dysfunction is pivotal: calcium overload inhibits complex I/III activity, augmenting superoxide (O₂•⁻) production at the electron transport chain [8] [10]. DL-HCA also depletes glutathione (GSH) by 60–80% and inactivates thioredoxin reductase, crippling antioxidant defenses [5] [8]. Consequently, lipid peroxidation markers surge, including 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), which form protein adducts with glutamate transporters (EAATs) and Na⁺/K⁺-ATPase [5] [10].
Table 3: Oxidative Stress Markers in Hippocampus After DL-HCA Infusion
Marker | Change vs. Control | Functional Consequence |
---|---|---|
Superoxide (O₂•⁻) | 3.5-fold increase | DNA strand breaks, PARP activation |
Mitochondrial H₂O₂ | 2.8-fold increase | mPTP opening, cytochrome c release |
Protein Carbonyls | 2.1-fold increase | Inactivation of metabolic enzymes |
4-HNE Adduct Formation | 4.0-fold increase | GLT-1 dysfunction, glutamate accumulation |
GSH/GSSG Ratio | 70% decrease | Reduced free radical scavenging capacity |
Data from rodent studies using microdialysis and HPLC [5] [8] [10]
Notably, DL-HCA promotes mtDNA 6mA hypermethylation via upregulated methyltransferase METTL4, suppressing TFAM binding and impairing mitochondrial transcription. This reduces Complex IV expression by 50%, further compromising oxidative phosphorylation [4] [8]. The resulting energy deficit synergizes with ROS to accelerate neuronal death, particularly in metabolically active synapses. Antioxidants like MitoQ mitigate DL-HCA-induced ATP depletion by 80%, confirming mitochondrial involvement [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7